1-(3-Chlorophenyl)-3-(4-phenoxyphenyl)thiourea
Overview
Description
1-(3-Chlorophenyl)-3-(4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 3-chloroaniline with 4-phenoxyaniline in the presence of thiophosgene. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The general synthetic route can be summarized as follows:
Reaction of 3-chloroaniline with thiophosgene: This step forms an intermediate isothiocyanate.
Reaction of the intermediate with 4-phenoxyaniline: This step yields the final product, this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(4-phenoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine. Reducing agents like lithium aluminum hydride are often used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Reagents such as bromine or nitric acid can introduce new substituents onto the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for diseases such as cancer and bacterial infections.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-3-(4-phenoxyphenyl)thiourea exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The pathways involved can vary depending on the specific application, but they often involve key biochemical processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(4-phenoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(4-phenoxyphenyl)thiourea: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
1-(3-Bromophenyl)-3-(4-phenoxyphenyl)thiourea:
1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea: The methyl group can alter the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-phenoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-14-5-4-6-16(13-14)22-19(24)21-15-9-11-18(12-10-15)23-17-7-2-1-3-8-17/h1-13H,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYAPELWSVIFJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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